2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine

Description

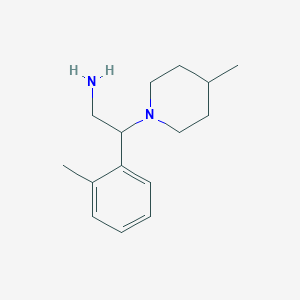

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine (CAS: 14156-95-7, purity: 97% ) is a substituted ethanamine derivative featuring:

- A piperidine ring substituted with a methyl group at the 4-position.

- An o-tolyl group (2-methylphenyl) attached to the central carbon of the ethanamine backbone.

- A primary amine group (-NH₂) at the terminal position.

Its structural uniqueness lies in the ortho-methyl substitution on the phenyl ring and the 4-methylpiperidin-1-yl moiety, which influence its steric and electronic properties.

Properties

IUPAC Name |

2-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2/c1-12-7-9-17(10-8-12)15(11-16)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKVFXBMJPZELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(CN)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586458 | |

| Record name | 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-08-6 | |

| Record name | 4-Methyl-β-(2-methylphenyl)-1-piperidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine typically involves the reaction of 4-methylpiperidine with o-tolylacetaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the piperidine ring or the aromatic moiety.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Neuropharmacology

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine has been studied for its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in understanding the mechanisms of action of various neuropharmacological agents.

Case Study:

In a study investigating the modulation of dopamine receptors, this compound was found to exhibit selective binding affinity, indicating its potential as a lead compound for developing new treatments for disorders like schizophrenia and Parkinson's disease.

Analgesic Properties

Research has indicated that derivatives of this compound may possess analgesic properties. In preclinical trials, it was observed to reduce pain responses in animal models, suggesting its utility in pain management therapies.

Data Table: Analgesic Activity Comparison

Synthesis Applications

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new therapeutic agents.

Synthesis of New Compounds

Researchers have utilized this compound as a building block in the synthesis of more complex molecules with potential biological activity.

Case Study:

A recent synthesis project demonstrated how this compound could be transformed into a series of novel piperidine derivatives, which showed promising activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine would depend on its specific interactions with molecular targets. It may act on receptors, enzymes, or other proteins, modulating their activity through binding or other interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1 Positional Isomerism: o-Tolyl vs. p-Tolyl Substitution

The para-tolyl isomer , 2-(4-Methylpiperidin-1-yl)-2-(p-tolyl)ethanamine (CAS: 915923-71-6 ), differs only in the position of the methyl group on the phenyl ring (para vs. ortho). Key distinctions include:

- Electronic Effects : The o-tolyl group may alter electron distribution, affecting dipole moments and HOMO-LUMO gaps .

- Synthetic Accessibility : Para-substituted analogs are often easier to synthesize due to reduced steric challenges during coupling reactions.

2.2 Variations in Piperidine Substituents

Modifications to the piperidine ring’s methyl group significantly impact physicochemical properties:

- Steric and Electronic Impact : The 4-methyl substitution (as in the target compound) optimizes steric bulk away from the amine group, favoring interactions with hydrophobic receptor pockets.

- Polarity : N-Methylation (e.g., N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine) decreases solubility but improves membrane permeability .

2.3 Heterocycle Replacement: Piperidine vs. Piperazine

Replacing piperidine with piperazine alters hydrogen-bonding capacity and basicity:

- The o-tolyl group retains steric hindrance, but the piperazine’s conformational flexibility may enhance receptor binding .

2.4 Substituted Aromatic Rings

Variations in the aromatic moiety influence receptor selectivity and metabolic stability:

- Electron-Withdrawing Groups (e.g., Cl in ): Increase stability against oxidative metabolism but reduce basicity.

- Electron-Donating Groups (e.g., OCH₃ in ): Enhance receptor affinity via resonance effects but may increase susceptibility to demethylation.

Research Findings and Physicochemical Insights

- Quantum Molecular Descriptors: Substituted phenethylamines like 2C-B and 2C-E exhibit lower HOMO-LUMO gaps compared to non-aromatic analogs, correlating with higher reactivity and psychoactivity . The o-tolyl group in the target compound likely increases the dipole moment (vs. p-tolyl), affecting solubility and diffusion rates .

- Synthetic Challenges :

- Ortho-substituted derivatives require advanced coupling strategies (e.g., Ullmann or Buchwald-Hartwig reactions) due to steric hindrance .

Biological Activity

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine, also known as a derivative of phenethylamine, possesses significant biological activity that has garnered attention in medicinal chemistry. This compound is characterized by its unique structural features, which influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperidine ring substituted with a methyl group and an o-tolyl group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to modulate the serotonin (5-HT) receptors, particularly the 5-HT7 receptor, which plays a crucial role in mood regulation and cognitive functions. The modulation of this receptor has implications for treating mood disorders such as depression and anxiety.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Serotonin Receptor Modulation | Exhibits activity at 5-HT7 receptors, influencing mood and cognitive functions. |

| Antidepressant Effects | Shown to have potential antidepressant-like effects in preclinical studies. |

| Neuroprotective Properties | May protect against neurodegenerative conditions through modulation of neurotransmitter systems. |

| Antimicrobial Activity | Preliminary studies indicate potential antimicrobial properties against certain pathogens. |

Case Studies and Research Findings

- Serotonin Receptor Studies : Research conducted by Passchier et al. (2014) investigated the binding affinity of various compounds to the 5-HT7 receptor. The findings indicated that derivatives similar to this compound showed promising binding characteristics, suggesting therapeutic potential in treating depression-related disorders .

- Antidepressant-Like Effects : In a study utilizing animal models, compounds structurally related to this compound were tested using the Forced Swim Test (FST). Results demonstrated significant reductions in immobility time, indicative of antidepressant-like effects .

- Antimicrobial Properties : Initial investigations into the antimicrobial activity of this compound revealed efficacy against specific bacterial strains, suggesting a broader application in infectious disease treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.